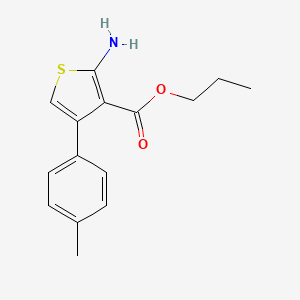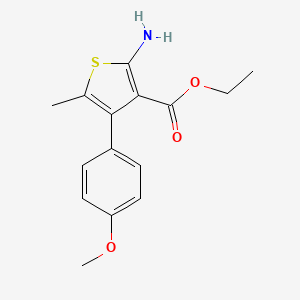![molecular formula C13H14ClN3OS B1275595 4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667413-83-4](/img/structure/B1275595.png)
4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The compound is characterized by the presence of an allyl group, a chloro-methylphenoxy moiety, and a thiol group attached to the triazole ring.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the condensation of various aromatic aldehydes with mercapto-triazoles. For instance, a related compound, 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, was synthesized using microwave-assisted condensation, demonstrating the efficiency of this method in producing triazole derivatives . Similarly, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved base-catalyzed intramolecular dehydrative cyclization, yielding the desired product in good yield .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined using single-crystal X-ray diffraction, which provided detailed geometric parameters . Theoretical calculations, such as density functional theory (DFT) and Hartree-Fock (HF) methods, complement these experimental techniques by predicting vibrational frequencies, chemical shifts, and molecular geometries, which often show good agreement with experimental data .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including alkylation, which can be regioselective depending on the reaction conditions and the nature of the substituents . The reactivity of these compounds is influenced by their electronic structure, which can be studied through molecular electrostatic potential (MEP) maps and frontier molecular orbitals (FMO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and density, are determined experimentally and can be influenced by the nature of the substituents on the triazole ring. For instance, the crystal structure analysis provides insights into the density and melting points of these compounds . The chemical properties, such as acidity or basicity of the thiol group, can be inferred from spectroscopic data and theoretical calculations .
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- Synthesis Techniques : The compound has been synthesized using various techniques, including facile conditions for the formation of related hydrazinecarbothioamides and Schiff base derivatives. These methods provide a foundation for the synthesis of a range of derivatives with diverse chemical properties (Mobinikhaledi et al., 2010).
Application in Biological Research
- Anticancer and Antimicrobial Activities : Some derivatives of the compound have shown significant biological activities. For instance, the synthesis of new DNA methylation inhibitors based on 1,2,4-triazole thioether derivatives indicates potential anti-tumor effects (Hovsepyan et al., 2018).
- Potential in Breast Cancer Treatment : Eugenol derivatives linked to the 1,2,4-triazole structure have been found effective against breast cancer cells, suggesting a promising avenue for the treatment of this disease (Alam, 2022).
Corrosion Inhibition
- Protection of Metals : The compound and its derivatives have been studied for their ability to inhibit corrosion in metals, particularly mild steel, in acidic environments. This is significant for industrial applications where corrosion resistance is critical (Orhan et al., 2012).
Further Chemical Applications
- Synthesis of Novel Derivatives : Research has been conducted on the facile synthesis of novel derivatives of the compound, showing the versatility of its chemical structure in creating diverse chemical entities (Raval et al., 2010).
- Role in Alkylation and Aminomethylation : Studies have demonstrated the compound's utility in alkylation and aminomethylation reactions, highlighting its potential in advanced chemical synthesis processes (Kaldrikyan et al., 2013).
Crystal and Molecular Structure Analysis
- The compound has been used in studies analyzing crystal and molecular structures, providing insights into its physical properties and potential applications in material science (Sarala et al., 2006).
Propriétés
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-10-4-5-11(14)9(2)7-10/h3-5,7H,1,6,8H2,2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLULHIPFPXTDPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NNC(=S)N2CC=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396702 |
Source


|
| Record name | 4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667413-83-4 |
Source


|
| Record name | 4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)











